![molecular formula C18H15N3OS3 B2390015 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide CAS No. 477503-65-4](/img/structure/B2390015.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiazolo[4,5-g][1,3]benzothiazol-7-yl group, a phenyl group, and a propanamide group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as thiazolo[4,5-d]pyrimidin-7(6H)-ones have been studied for their potential as topoisomerase I inhibitors .Scientific Research Applications
Luminescent Sensing
Luminescent materials play a crucial role in chemical sensing. These materials emit electromagnetic radiation in the visible region when exposed to external stimuli. Metal–organic frameworks (MOFs) are hybrid organic/inorganic 3D coordination polymers with open structures. In recent years, luminescent MOFs have gained prominence as chemical sensors due to their advantages:
- Adsorption of Chromophores : MOFs can adsorb chromophores that are either luminescent themselves or act as antennas, expanding the range of sensing mechanisms beyond luminescence .
Electron-Withdrawing Heterocyclic Units
The compound’s unique heterocyclic system, benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), is less studied than other fused thiadiazoles. These electron-withdrawing units are found in various organic optoelectronic materials and hold promise for applications in fields such as chemistry, materials science, biotechnology, and nanotechnology .
Electrochemical and Optical Properties
Comparative studies on structurally correlated derivatives of benzo[1,2-c;4,5-c’]bis[1,2,5]thiadiazole shed light on their electrochemical and optical properties. Understanding these properties is essential for tailoring the compound for specific applications .
Fluorophores for Optical Imaging
The compound’s fluorophores, derived from benzo-bis(1,2,5-thiadiazole), have attracted significant research attention. These optical imaging probes hold promise for early cancer diagnosis and imaging-guided therapy, making them relevant in biomedicine and related fields .
properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS3/c1-23-18-20-13-9-8-12-15(16(13)25-18)24-17(19-12)21-14(22)10-7-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTRYQCEATXQQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide |
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